rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans
Brand Name: Vulcanchem
CAS No.: 1909286-98-1
VCID: VC5998820
InChI: InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1
SMILES: CCN1C(C(CC1=O)CN)C2=CN=CC=C2
Molecular Formula: C12H17N3O
Molecular Weight: 219.288

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans

CAS No.: 1909286-98-1

Cat. No.: VC5998820

Molecular Formula: C12H17N3O

Molecular Weight: 219.288

* For research use only. Not for human or veterinary use.

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans - 1909286-98-1

Specification

CAS No. 1909286-98-1
Molecular Formula C12H17N3O
Molecular Weight 219.288
IUPAC Name (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
Standard InChI InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1
Standard InChI Key XAKZNHAVAZJJJB-ZYHUDNBSSA-N
SMILES CCN1C(C(CC1=O)CN)C2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Functional Groups

The compound’s IUPAC name, (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, reflects its stereochemistry at the 4th and 5th positions of the pyrrolidinone ring. The trans designation indicates that the aminomethyl and pyridin-3-yl groups occupy opposite spatial orientations relative to the ring plane. Key functional groups include:

  • Pyrrolidin-2-one core: A five-membered lactam ring that confers rigidity and hydrogen-bonding capacity.

  • Aminomethyl group (-CH2NH2): A primary amine that participates in hydrogen bonding and salt formation.

  • Pyridin-3-yl substituent: An aromatic heterocycle capable of π–π stacking and dipole interactions.

  • Ethyl group (-CH2CH3): A hydrophobic moiety influencing solubility and membrane permeability.

The stereochemistry and functional group arrangement are critical to the compound’s reactivity and biological activity.

Physicochemical Data

Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational studies:

PropertyValue
CAS No.1909286-98-1
Molecular FormulaC₁₂H₁₇N₃O
Molecular Weight219.288 g/mol
IUPAC Name(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
SMILESCCN1C(C(CC1=O)CN)C2=CN=CC=C2
InChI KeyXAKZNHAVAZJJJB-ZYHUDNBSSA-N
SolubilityNot publicly available

The Standard InChI (InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1) encodes the compound’s connectivity and stereochemistry, enabling precise database indexing.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic routes are proprietary, the compound’s structure suggests a multi-step process involving:

  • Ring formation: Cyclization of a linear precursor to generate the pyrrolidin-2-one core.

  • Stereoselective functionalization: Chiral auxiliaries or catalysts to install the (4R,5S) configuration.

  • Substituent introduction: Alkylation at the 1-position and nucleophilic addition for the pyridin-3-yl group.

Industrial synthesis likely employs continuous flow reactors or automated batch systems to enhance yield and purity. For example, the ethyl group may be introduced via alkylation of a secondary amine intermediate, while the pyridine ring could be attached through Suzuki-Miyaura coupling or direct substitution.

Optimization Strategies

Key challenges in synthesis include maintaining stereochemical integrity and minimizing racemization. Strategies to address these issues involve:

  • Low-temperature reactions to reduce epimerization.

  • Enzymatic resolution to separate enantiomers post-synthesis.

  • In-line analytics (e.g., HPLC-MS) for real-time purity monitoring.

Mechanism of Action and Biological Activity

Molecular Interactions

The compound’s biological activity stems from interactions between its functional groups and target proteins:

  • Aminomethyl group: Forms hydrogen bonds with catalytic residues (e.g., aspartate or glutamate in enzymes).

  • Pyridin-3-yl ring: Engages in π–π stacking with aromatic amino acids (e.g., phenylalanine, tyrosine).

  • Pyrrolidinone core: Acts as a conformational restraint, stabilizing ligand-receptor complexes.

These interactions modulate enzymatic activity or receptor signaling, though specific targets remain undisclosed in public literature.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing more complex molecules. For instance, its primary amine can be acylated or alkylated to produce amide or secondary amine derivatives with enhanced bioactivity.

Material Science

Pyrrolidinones are utilized in polymer synthesis due to their rigid, planar structures. This compound’s pyridine moiety may impart UV stability or electronic conductivity to polymeric materials.

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